Compound Description: These compounds are hybrids combining a pyrazoline moiety with a pyrrolidine-2,5-dione ring. They were designed as potential antitumor agents and evaluated for their in silico, in vitro, and in vivo anticancer efficacy. The compounds displayed significant cytotoxic effects against MCF7 and HT29 cell lines. Notably, one specific compound, S2 (1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione), demonstrated remarkable antiproliferative activity against MCF7 (IC50 = 0.78 ± 0.01 μM), HT29 (IC50 = 0.92 ± 0.15 μM), and K562 (IC50 = 47.25 ± 1.24 μM) cell lines. Further investigations revealed that S2 disrupts cell cycle progression, increases the cell population in the G1/G0 phase, and decreases the cell population in the G2/M phase. It also inhibits the anti-apoptotic protein Bcl-2. In vivo studies using HT29 xenograft nude mice demonstrated promising tumor regression with S2, achieving a maximum tumor growth inhibition (TGI) of 66% via intraperitoneal administration and 60% via oral administration at a dose of 50 mg kg−1, suggesting oral bioavailability and antitumor efficacy.
Compound Description: This compound features a pyrrolidine ring substituted with a carbodithioate group and linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety through an amino and 1-methyl-2-oxoethyl bridge. The crystal structure analysis revealed the formation of dimers through N—H⋯O and C—H⋯O hydrogen bonds between inversion-related molecules, generating R21(6) and R22(10) ring motifs. Further intermolecular C—H⋯O hydrogen bonds connect the dimers, and an intramolecular C—H⋯O interaction is also present within the molecule. Interestingly, the pyrrolidine ring exhibits positional disorder in the crystal structure, with two of its carbon atoms displaying site-occupation factors of 0.630(18) and 0.370(18).
Compound Description: This compound represents a crystalline form of (S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide. It is included in a patent describing pharmaceutical compositions containing this compound and its application in treating cancer and other proliferative diseases.
Compound Description: This compound is characterized by a complex dispiro system featuring a benzopyran, pyrrolizine, and indoline ring fused together. The structure includes a 1,3-diphenyl-1H-pyrazol-4-yl group attached to the pyrrolizine ring. Crystallographic studies revealed that one of the pyrrolidine rings within the pyrrolizine moiety adopts an envelope conformation with the nitrogen atom as the flap, while the other pyrrolidine ring adopts a twisted conformation. The dihedral angles between the pyrrolizine ring and the chromene and indole rings are 79.24(5)° and 77.57(5)°, respectively. The carbonyl oxygen atoms deviate from the least-squares planes through the chromene and indole rings by 0.0113(12) and 0.0247(12) Å, respectively. In the crystal, non-classical C—H⋯O interactions link the molecules together, generating a C(9) chain along the b-axis direction.
Compound Description: This group of compounds, with varying substituents on the benzylideneamino group (9a-f), features a triazaspiro[3,4]-oct-7-ene-2,5-dione core structure. They were synthesized through a multi-step process involving condensation reactions and deprotection steps. The final compounds were characterized through spectral analyses, including IR, 1H-NMR, 13C-NMR, and mass spectrometry.
2,5-dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl]-1H-pyrrole monohydrochloride salt
Compound Description: This compound, existing as a monohydrochloride salt, features two indole groups linked to a pyrrole-2,5-dione core. A piperidine ring substituted with a pyridin-2-ylmethyl group is connected to one of the indole moieties. The compound is claimed in a patent for its use in pharmaceutical formulations and its ability to inhibit tumor growth and treat cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.